molecular formula C10H8BrF3O2 B6205147 methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate CAS No. 2383976-03-0

methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate

Cat. No.: B6205147
CAS No.: 2383976-03-0
M. Wt: 297.1
InChI Key:
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Description

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-(trifluoromethyl)benzoate. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under light or heat conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate largely depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-(bromomethyl)benzoate: Lacks the trifluoromethyl group, which can affect the compound’s stability and reactivity.

    Methyl 4-(trifluoromethyl)benzoate: The trifluoromethyl group is in a different position, which can influence the compound’s chemical properties and reactivity.

Uniqueness

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2383976-03-0

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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